synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde
synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-1H-indazole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its structure, featuring a reactive aldehyde and a phenolic hydroxyl group on the indazole core, allows for diverse functionalization, making it a valuable building block in the synthesis of kinase inhibitors and other biologically active molecules. This guide provides a comprehensive overview of the most reliable synthetic pathways to this key intermediate, with a focus on practical, field-proven methodologies. We will delve into two primary routes: the demethylation of a readily accessible methoxy precursor and the direct conversion of 5-hydroxyindole. Each section will provide detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Introduction: The Strategic Importance of 5-Hydroxy-1H-indazole-3-carbaldehyde
The indazole moiety is a well-recognized "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[1] As a bioisostere of indole, the indazole ring system, with its two nitrogen atoms, can form strong hydrogen bonds within the active sites of proteins.[1] The introduction of a hydroxyl group at the 5-position and a carbaldehyde at the 3-position further enhances the synthetic utility of this core structure. The aldehyde function serves as a versatile handle for transformations into alkenes, secondary alcohols, amines, and various heterocyclic systems.[1] Concurrently, the phenolic hydroxyl group provides a site for etherification or other modifications to modulate physicochemical properties and target engagement. Given the challenges associated with direct C3-formylation of the indazole ring, indirect methods are often necessary.[1] This guide will focus on the most effective and reproducible synthetic strategies to access this valuable compound.
Recommended Synthetic Pathway: A Two-Step Approach from 5-Methoxyindole
Our primary recommended route is a robust two-step synthesis commencing from the commercially available 5-methoxyindole. This pathway is characterized by high yields and well-documented procedures. The overall strategy involves the conversion of 5-methoxyindole to 5-methoxy-1H-indazole-3-carbaldehyde, followed by a demethylation step to furnish the desired final product.
Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde
The key transformation in this step is the nitrosation of 5-methoxyindole, which proceeds via a ring-opening and recyclization mechanism to yield the indazole-3-carbaldehyde.[1] This method has been shown to be highly efficient for a range of substituted indoles.[1]
Reaction Scheme:
Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde
Experimental Protocol:
A detailed protocol for the synthesis of 5-methoxy-1H-indazole-3-carbaldehyde from 5-methoxyindole has been reported with a high yield of 91%.[1]
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Preparation of the Nitrosating Mixture: In a reaction vessel equipped with a dropping funnel and a magnetic stirrer, dissolve sodium nitrite (NaNO₂) in deionized water and dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.
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Acidification: Slowly add a solution of hydrochloric acid (HCl) to the cooled nitrosating mixture while maintaining the temperature at 0 °C.
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Addition of 5-Methoxyindole: Prepare a solution of 5-methoxyindole in DMF. Add this solution dropwise to the nitrosating mixture over a period of time, ensuring the temperature remains controlled.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration.
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Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-methoxy-1H-indazole-3-carbaldehyde.
Causality Behind Experimental Choices:
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Slow Addition and Temperature Control: The formation of the nitrosating agent (nitrous acid) and its subsequent reaction with the indole are exothermic. Slow addition and low temperature are crucial to prevent the degradation of the nitrosating agent and to minimize the formation of side products.[1]
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Solvent System: The use of a DMF/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.
Step 2: Demethylation to 5-Hydroxy-1H-indazole-3-carbaldehyde
The final step involves the cleavage of the methyl ether to unveil the free hydroxyl group. This is a common transformation in organic synthesis, and several reagents can be employed. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.
Reaction Scheme:
Demethylation to the final product.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxy-1H-indazole-3-carbaldehyde in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of BBr₃: Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.
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Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-hydroxy-1H-indazole-3-carbaldehyde.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Boron tribromide is highly reactive with water, so anhydrous conditions are essential for the reaction to proceed efficiently.
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Low Temperature: The initial addition of BBr₃ is performed at low temperature to control the exothermic reaction and prevent potential side reactions.
Alternative Synthetic Pathway: Direct Nitrosation of 5-Hydroxyindole
An alternative approach involves the direct conversion of 5-hydroxyindole to the target molecule. While this route is more convergent, it may require more optimization to achieve high yields due to the presence of the free hydroxyl group, which can potentially interfere with the reaction.
Reaction Scheme:
Direct conversion from 5-hydroxyindole.
Experimental Protocol:
The protocol would be analogous to the synthesis of the 5-methoxy derivative, with 5-hydroxyindole as the starting material.
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Nitrosating Mixture Preparation: Prepare the nitrosating mixture of NaNO₂, water, DMF, and HCl as described in the primary route.
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Addition of 5-Hydroxyindole: Slowly add a solution of 5-hydroxyindole in DMF to the cooled nitrosating mixture.
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Reaction and Work-up: Follow the reaction and work-up procedures as previously detailed.
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Purification: Purify the crude product using column chromatography.
Causality and Potential Challenges:
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Protecting Group Strategy: The free hydroxyl group of 5-hydroxyindole is acidic and could potentially react with the reagents or intermediates. A protecting group strategy for the hydroxyl function might be necessary to achieve optimal yields, although this would add extra steps to the synthesis.
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Reaction Optimization: The electronic properties of 5-hydroxyindole differ from those of 5-methoxyindole, which may necessitate adjustments to the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to maximize the yield of the desired product.
Data Summary
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 5-Methoxy-1H-indazole-3-carbaldehyde | 5-Methoxyindole | NaNO₂, HCl, DMF, H₂O, 0 °C to rt | 91 | [1] |
| 5-Hydroxy-1H-indazole-3-carbaldehyde | 5-Methoxy-1H-indazole-3-carbaldehyde | BBr₃, DCM, -78 °C to rt | (Typical for demethylation) | - |
| 5-Hydroxy-1H-indazole-3-carbaldehyde | 5-Hydroxyindole | NaNO₂, HCl, DMF, H₂O (Requires optimization) | (Variable) | - |
Conclusion
The is most reliably achieved through a two-step sequence starting from 5-methoxyindole. This method offers high yields and utilizes well-established chemical transformations. The initial nitrosation of 5-methoxyindole to form 5-methoxy-1H-indazole-3-carbaldehyde is a highly efficient process. The subsequent demethylation provides a clean and effective route to the final product. While the direct nitrosation of 5-hydroxyindole presents a more direct pathway, it may require significant optimization to overcome potential side reactions associated with the free hydroxyl group. For researchers requiring a dependable and scalable synthesis, the two-step approach is the recommended and superior strategy.
References
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Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13834–13841. [Link]
